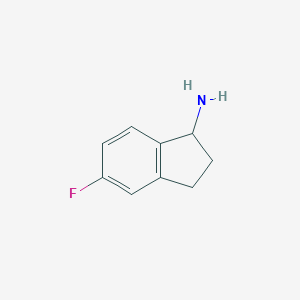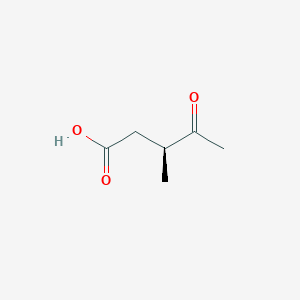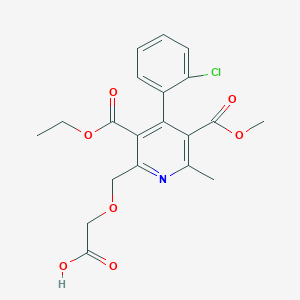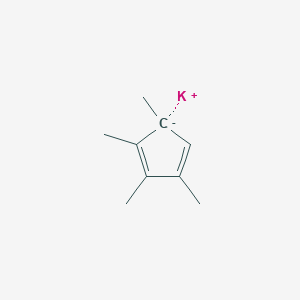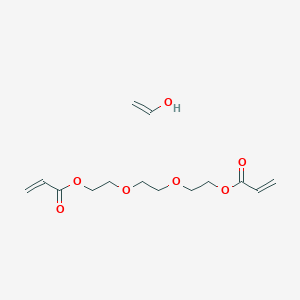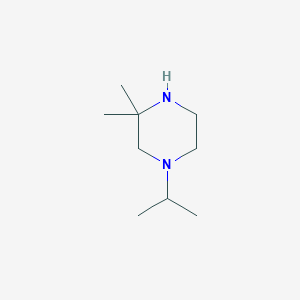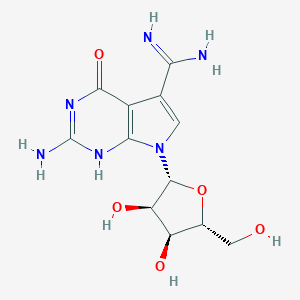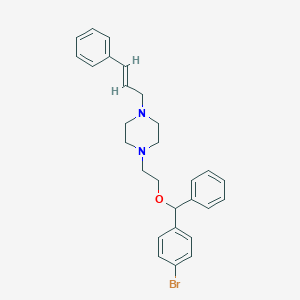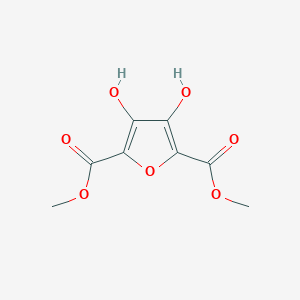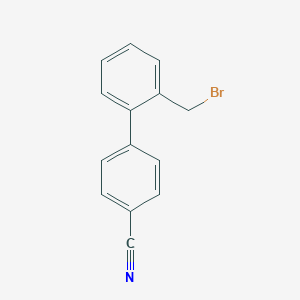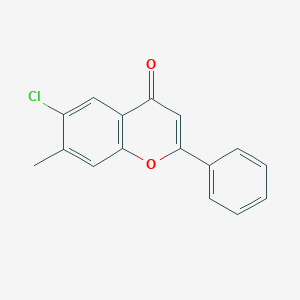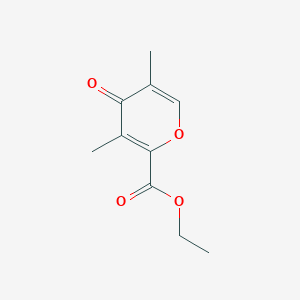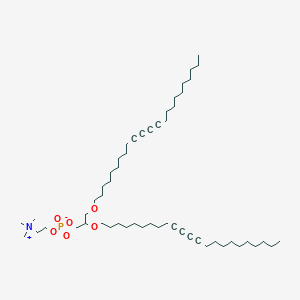
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate, also known as TDP, is a phospholipid that has gained significant attention in the scientific community due to its unique properties. TDP is synthesized through a complex chemical process that involves multiple steps.
Wirkmechanismus
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a unique structure that allows it to interact with cell membranes. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a hydrophobic tail that interacts with the lipid bilayer of the cell membrane, while the hydrophilic head interacts with the aqueous environment. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to increase the fluidity of the cell membrane, which can lead to increased membrane permeability and improved drug delivery.
Biochemische Und Physiologische Effekte
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have a number of biochemical and physiological effects. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have a positive effect on cholesterol metabolism, which can help to reduce the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a number of advantages for use in lab experiments. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is stable and can be easily synthesized in large quantities. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a high affinity for cell membranes, making it an ideal candidate for drug delivery systems. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been shown to have a low toxicity profile, which makes it safe for use in lab experiments.
However, there are also limitations to the use of 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in lab experiments. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is relatively expensive to synthesize, which can limit its use in some experiments. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are a number of future directions for research on 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate. One area of research is the development of 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate-based drug delivery systems for the treatment of various diseases. Another area of research is the development of 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate-based antimicrobial coatings for medical devices. Additionally, further research is needed to better understand the long-term effects of 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate and its potential applications in various scientific research areas.
Conclusion:
In conclusion, 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a phospholipid that has gained significant attention in the scientific community due to its unique properties. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in various scientific research areas, including drug delivery systems and antimicrobial coatings for medical devices. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has a unique structure that allows it to interact with cell membranes, and has been shown to have a number of biochemical and physiological effects. While there are limitations to the use of 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate in lab experiments, further research is needed to better understand its potential applications and long-term effects.
Synthesemethoden
The synthesis of 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate is a complex process that involves multiple steps. The first step involves the reaction of tricosa-10,12-diyne-1-ol with propargyl bromide to form tricosa-10,12-diyn-1-yl propargyl ether. The second step involves the reaction of tricosa-10,12-diyn-1-yl propargyl ether with 2-bromoethyl trimethylammonium bromide to form 2-(trimethylazaniumyl)ethyl tricosa-10,12-diyn-1-yl ether. The final step involves the reaction of 2-(trimethylazaniumyl)ethyl tricosa-10,12-diyn-1-yl ether with phosphoric acid to form 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been extensively studied for its potential applications in various scientific research areas. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been found to have antimicrobial properties and has been used in the development of antimicrobial coatings for medical devices. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has also been studied for its potential use in drug delivery systems. 2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate has been shown to have a high affinity for cell membranes, making it an ideal candidate for drug delivery systems.
Eigenschaften
CAS-Nummer |
143023-12-5 |
|---|---|
Produktname |
2,3-Bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
Molekularformel |
C54H96NO6P |
Molekulargewicht |
886.3 g/mol |
IUPAC-Name |
2,3-bis(tricosa-10,12-diynoxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C54H96NO6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-49-58-52-54(53-61-62(56,57)60-51-48-55(3,4)5)59-50-47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h54H,6-23,32-53H2,1-5H3 |
InChI-Schlüssel |
AFXWCJBJZJSOEP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCC#CC#CCCCCCCCCCC |
Synonyme |
1,2-bis(10,12-tricosadiynyl)glycero-3-phosphocholine 1,2-BTGPC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic Acid](/img/structure/B114956.png)
